molecular formula C17H18O2 B15377791 2-Methyl-4,4-diphenylbutanoic acid CAS No. 57090-82-1

2-Methyl-4,4-diphenylbutanoic acid

Cat. No.: B15377791
CAS No.: 57090-82-1
M. Wt: 254.32 g/mol
InChI Key: BIEBNJKIRZWTST-UHFFFAOYSA-N
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Description

2-Methyl-4,4-diphenylbutanoic acid is a substituted butanoic acid derivative featuring a methyl group at position 2 and two phenyl groups at position 4 of the carbon chain. This structure confers unique steric and electronic properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

CAS No.

57090-82-1

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-methyl-4,4-diphenylbutanoic acid

InChI

InChI=1S/C17H18O2/c1-13(17(18)19)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,18,19)

InChI Key

BIEBNJKIRZWTST-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Biological Activity

2-Methyl-4,4-diphenylbutanoic acid (MDPBA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological properties. Its molecular formula is C15H18O2C_{15}H_{18}O_2, and it features a butanoic acid backbone with two phenyl groups and a methyl group attached.

Research indicates that MDPBA may exert its biological effects through several mechanisms:

  • Antioxidant Activity : MDPBA has been shown to scavenge free radicals, thus reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Studies suggest that MDPBA can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Therapeutic Applications

MDPBA has been investigated for various therapeutic applications:

  • Neuroprotection : It has shown promise in protecting neuronal cells from apoptosis in models of neurodegenerative diseases .
  • Cancer Treatment : MDPBA's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further cancer research .

Neurodegenerative Diseases

A study conducted on animal models of Alzheimer's disease demonstrated that MDPBA administration led to improved cognitive function and reduced amyloid plaque formation. The results indicated a potential role for MDPBA as a neuroprotective agent .

Cancer Research

In vitro studies have shown that MDPBA can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Summary

Study Findings Reference
Neuroprotection in Alzheimer'sImproved cognitive function; reduced amyloid plaques
Anti-cancer activityInduced apoptosis in breast and prostate cancer cells
Antioxidant propertiesScavenged free radicals; reduced oxidative stress
Anti-inflammatory effectsInhibited pro-inflammatory cytokines

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
2-Methyl-4,4-diphenylbutanoic acid Likely C₁₇H₁₆O₂ ~252.31 (calculated) 2-methyl, 4,4-diphenyl Research intermediate (inferred)
2-Amino-4,4-diphenylbutanoic acid C₁₆H₁₅NO₂ ~253.30 (calculated) 2-amino, 4,4-diphenyl Industrial/scientific research
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) C₁₃H₁₈O₄ 262.28 (calculated) 4-(3,4-dimethoxyphenyl), methyl ester Synthetic intermediate
Methyl 2,4-dioxo-4-phenylbutanoate C₁₁H₁₀O₄ 206.20 2,4-dioxo, 4-phenyl, methyl ester Not specified (likely intermediate)
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic acid C₆H₇F₄O₂ 188.05 Fluorinated alkyl groups Pharmaceutical research (inferred)
Key Observations:
  • Fluorinated derivatives () exhibit increased metabolic stability and lipophilicity due to fluorine’s electronegativity, making them valuable in drug design . Ester derivatives (e.g., D1 in ) are often synthesized to improve volatility or solubility for intermediate purification .

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